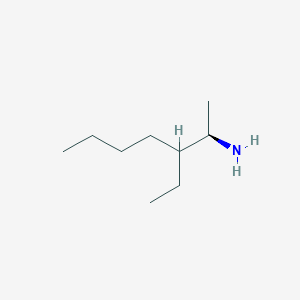![molecular formula C20H21NO4 B2731182 N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034563-83-0](/img/structure/B2731182.png)
N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide, also known as BFA-IAA, is a chemical compound that has been widely used in scientific research. It is a synthetic ligand that can selectively activate G protein-coupled receptors (GPCRs) in cells, making it a valuable tool for studying the functions of these receptors.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide has been synthesized and analyzed for its anticancer properties. A study by Sharma et al. (2018) detailed the synthesis and molecular docking analysis of a similar compound, highlighting its potential in targeting the VEGFr receptor, crucial for cancer treatment. This compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular H-bonds significant for its stability and interaction with biological targets Sharma et al., 2018.
Corrosion Inhibition
Another scientific application involves corrosion inhibition. Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, demonstrating their efficiency in preventing corrosion in steel structures. This showcases the compound's potential utility in industrial applications, particularly in protecting infrastructure Yıldırım & Cetin, 2008.
Photoinitiator for Polymer Networks
The compound has also been explored in the development of hybrid networks for materials science. Batibay et al. (2020) researched a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, highlighting its application in air atmosphere photopolymerization. This research underscores the compound's role in creating robust materials with enhanced thermal stability Batibay et al., 2020.
Fluorescent Probing for Environmental Analysis
In environmental science, the compound's derivatives have been utilized as molecular probes for detecting carbonyl compounds in water samples, illustrating its importance in monitoring water quality and environmental health Houdier et al., 2000.
Potential Pesticides
Research by Olszewska et al. (2009) on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, a structurally related compound, highlighted their characterization as potential pesticides. This indicates the broader chemical family's relevance in agricultural sciences for pest control Olszewska et al., 2009.
Muscarinic Agonist Activity
Pukhalskaya et al. (2010) explored the synthesis and activity of substituted N-(silatran-1-ylmethyl)acetamides as muscarinic agonists, offering insights into the compound's potential applications in neurological research and drug development Pukhalskaya et al., 2010.
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14(2)15-5-7-16(8-6-15)24-13-20(22)21-12-17-9-10-19(25-17)18-4-3-11-23-18/h3-11,14H,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPJNZUQQKWWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2731099.png)



![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2731103.png)
![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2731109.png)
![[4-(2-Phenylethoxy)phenyl]acetic acid](/img/structure/B2731110.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2731111.png)

![1-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2731113.png)
![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2731115.png)
![(E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2731117.png)
![4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2731118.png)
